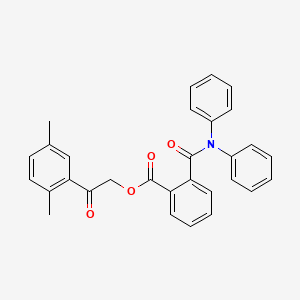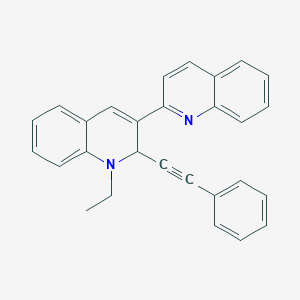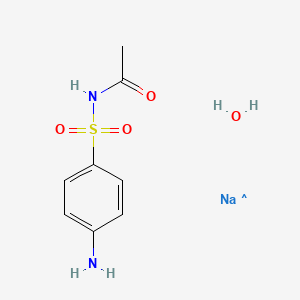
(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a fluoro-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluoro-phenyl group, and carboxylation. One common method involves the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the piperidine ring with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro-phenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Ethyl-2-phenyl-6-oxo-piperidine-3-carboxylic acid: Lacks the fluoro group, resulting in different binding properties.
2-(2-Fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid: Lacks the ethyl group, affecting its overall structure and reactivity.
Uniqueness
The presence of both the ethyl and fluoro-phenyl groups in (2R,3R)-1-Ethyl-2-(2-fluoro-phenyl)-6-oxo-piperidine-3-carboxylic acid makes it unique in terms of its chemical reactivity and biological activity. These groups contribute to its high binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C14H16FNO3 |
|---|---|
分子量 |
265.28 g/mol |
IUPAC名 |
(2R,3R)-1-ethyl-2-(2-fluorophenyl)-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16FNO3/c1-2-16-12(17)8-7-10(14(18)19)13(16)9-5-3-4-6-11(9)15/h3-6,10,13H,2,7-8H2,1H3,(H,18,19)/t10-,13+/m1/s1 |
InChIキー |
IGYKYWNSDKETTP-MFKMUULPSA-N |
異性体SMILES |
CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2F |
正規SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![[4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile](/img/structure/B12471518.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471523.png)
![1-[4-(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12471524.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12471548.png)
![propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12471550.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12471555.png)




![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)
![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)

